Thalidomide-O-C7-NH2

Solubility Formulation Aqueous compatibility

Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) is a synthesized E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) ligand connected via a C7 alkyl-ether chain to a terminal primary amine. With molecular formula C20H25N3O5 and molecular weight 387.43 g/mol, this bifunctional reagent enables one-step conjugation to carboxyl-containing targeting ligands for proteolysis-targeting chimera (PROTAC) construction.

Molecular Formula C20H25N3O5
Molecular Weight 387.4 g/mol
Cat. No. B11933868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C7-NH2
Molecular FormulaC20H25N3O5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN
InChIInChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25)
InChIKeyCTENBFZZGQGAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C7-NH2 for PROTAC Development: CRBN Ligand-Linker Conjugate Specifications


Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) is a synthesized E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) ligand connected via a C7 alkyl-ether chain to a terminal primary amine . With molecular formula C20H25N3O5 and molecular weight 387.43 g/mol, this bifunctional reagent enables one-step conjugation to carboxyl-containing targeting ligands for proteolysis-targeting chimera (PROTAC) construction . The compound is typically supplied as a free base or hydrochloride salt at ≥98% purity, with validated DMSO solubility and specified storage conditions (-20°C dry, dark) .

Why Generic Substitution of Thalidomide-O-C7-NH2 Fails in PROTAC Development


Thalidomide-based CRBN ligand-linker conjugates are not functionally interchangeable. Systematic evaluation of linker composition reveals that three structural variables independently dictate ternary complex geometry and degradation efficiency: linker length, linker attachment position on the thalidomide scaffold, and the chemical nature of the terminal functional group [1]. Substituting a C7 linker with a C6 or C8 analog, or switching from an ether to an amide linkage, alters the spatial orientation between CRBN and the target protein, which can substantially affect degradation potency [2]. Consequently, unverified substitution without confirmatory structure-activity relationship (SAR) data risks failed target engagement or reduced degradation efficacy in PROTAC screening campaigns.

Quantitative Differentiation of Thalidomide-O-C7-NH2: Comparative Evidence for Procurement Decisions


Salt Form Selection: Thalidomide-O-C7-NH2 Hydrochloride vs. Free Base for Solubility-Enhanced Formulation

The hydrochloride salt form of Thalidomide-O-C7-NH2 offers enhanced aqueous solubility compared to the free base [1]. The free base Thalidomide-O-C7-NH2 (molecular weight 387.43 g/mol) is soluble in DMSO but has limited aqueous solubility, requiring organic co-solvent systems for in vivo formulation . The hydrochloride salt (Thalidomide-4-O-C7-NH2 hydrochloride; CAS not specified for this salt form; molecular weight approximately 423.89 g/mol accounting for HCl addition) provides improved water solubility, reducing dependence on DMSO or other organic solvents in buffer preparation [1].

Solubility Formulation Aqueous compatibility Salt selection

Linker Attachment Position: Position 4 vs. Position 5 Thalidomide-O-C7-NH2 Regioisomers and Differential Neosubstrate Degradation Profiles

The attachment position of the C7 linker on the thalidomide phthalimide ring materially affects neosubstrate degradation propensity. Alkyl-ether linkers at position 4 are associated with reduced recruitment and degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) compared to amino linkers at position 4 [1]. Thalidomide-5-O-C7-NH2 (position 5 attachment) represents an alternative regioisomer, with data indicating that alkylether linkers at position 5 may minimize neosubstrate recruitment relative to position 4 attachment . This positional specificity suggests that Thalidomide-O-C7-NH2 (assumed position 4 attachment unless otherwise specified) and its 5-O positional isomer are not functionally equivalent and should be selected based on the desired neosubstrate degradation profile in the target system.

Regioisomer Neosubstrate degradation IKZF1 Off-target effect

Linker Length and Composition: C7 Alkyl-Ether vs. C6/C8 Homologs and Amide-Containing Alternatives for PROTAC Ternary Complex Optimization

Linker length and composition are key determinants of ternary complex geometry and degradation efficiency in PROTACs [1]. Thalidomide-O-C7-NH2 features a 7-carbon alkyl-ether chain terminating in a primary amine, providing an intermediate spacing between the CRBN ligand and conjugated targeting ligand. Shorter homologs (Thalidomide-O-C6-NH2, CAS: 2245697-88-3 for hydrochloride) offer a 6-carbon linker with more constrained reach, while longer homologs (Thalidomide-O-C8-NH2) extend the CRBN-target protein distance by one additional methylene unit . The amide-containing analog Thalidomide-O-amido-C7-NH2 (CAS: 2716123-52-1, molecular weight 444.5 g/mol) introduces a polar amide bond within the linker, altering both flexibility and hydrogen-bonding potential . Quantitative degradation potency comparisons across C6/C7/C8 homologs are not available in current public data; however, the structural differences establish that these analogs are not functionally interchangeable and require empirical optimization for each PROTAC target pair [1].

Linker length SAR Ternary complex PROTAC optimization

Linker Chemistry: Terminal Primary Amine in Thalidomide-O-C7-NH2 Enables Single-Step Conjugation to Carboxyl-Containing Targeting Ligands

The terminal primary amine (-NH2) of Thalidomide-O-C7-NH2 enables direct amide bond formation with carboxyl-containing targeting ligands via standard carbodiimide coupling chemistry (e.g., EDC/NHS), eliminating the need for additional deprotection or functional group interconversion steps . This contrasts with the carboxylic acid-terminated analog Thalidomide-O-C7-acid (CAS: 2169266-70-8), which requires coupling to amine-containing targeting ligands . The choice between amine-terminated and acid-terminated linkers is dictated by the available functional group on the targeting ligand; Thalidomide-O-C7-NH2 is specifically indicated for targets bearing a carboxylic acid moiety or those that can be functionalized with one.

Conjugation chemistry Amine-COOH coupling Amide bond formation PROTAC synthesis

Optimal Research Applications for Thalidomide-O-C7-NH2 in Targeted Protein Degradation


PROTAC Synthesis with Carboxyl-Containing Targeting Ligands via Single-Step Amide Coupling

Thalidomide-O-C7-NH2 is ideally suited for conjugation to targeting ligands that present a carboxylic acid functional group. The terminal primary amine reacts under standard EDC/NHS or HATU coupling conditions to form a stable amide bond, yielding a complete PROTAC molecule in a single synthetic step without requiring orthogonal protecting group strategies . This application scenario is particularly relevant when the targeting ligand cannot be readily modified to introduce an amine handle without compromising binding affinity.

Linker Length SAR Studies in CRBN-Based PROTAC Optimization

Thalidomide-O-C7-NH2 serves as a defined linker-length variant within a C6-C7-C8 homologous series for systematic structure-activity relationship studies. Researchers evaluating optimal linker geometry for a given target protein can compare degradation potency across Thalidomide-O-C6-NH2, Thalidomide-O-C7-NH2, and Thalidomide-O-C8-NH2 PROTACs . The 7-carbon alkyl-ether chain provides an intermediate spacing that may yield optimal ternary complex formation for certain CRBN-target protein pairs, warranting inclusion in empirical linker optimization campaigns.

Aqueous Formulation Development Using Hydrochloride Salt Form for Cell-Based Degradation Assays

For cell-based PROTAC screening where DMSO exposure must be minimized or where aqueous buffer compatibility is required, the hydrochloride salt form of Thalidomide-O-C7-NH2 offers improved water solubility compared to the free base [1]. This salt form reduces or eliminates the need for organic co-solvents in assay media preparation, potentially improving cellular tolerability and simplifying dose-response experimental workflows.

Neosubstrate-Selective CRBN Recruitment in Systems Requiring Minimized IKZF1/3 Degradation

In experimental systems where degradation of IKZF1 or IKZF3 neosubstrates represents a confounding variable, the alkylether-linked Thalidomide-O-C7-NH2 (position 4 attachment) may offer reduced off-target neosubstrate degradation compared to amino-linked position 4 analogs [2]. Additionally, the position 5 regioisomer (Thalidomide-5-O-C7-NH2) may further minimize neosubstrate recruitment. This differential property supports selection of specific regioisomers based on the desired selectivity profile of the PROTAC construct.

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